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Abstract

Furametpyr is a carboxamide fungicide that exerts its biological activity through the inhibition
of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport
chain. This document provides a comprehensive overview of the initial toxicological
investigations of Furametpyr, summarizing key data from acute, sub-chronic, chronic,
reproductive, and genotoxicity studies. Detailed experimental protocols, where available, are
provided to offer insight into the methodologies employed in these assessments. Furthermore,
this guide elucidates the primary mechanism of action of Furametpyr, visualizing the
implicated signaling pathways and experimental workflows to facilitate a deeper understanding
of its toxicological profile at the molecular and systemic levels. The information presented
herein is intended to serve as a foundational resource for researchers, scientists, and
professionals involved in drug development and pesticide safety evaluation.

Introduction

Furametpyr is a systemic fungicide belonging to the chemical class of pyrazolecarboxamides.
Its fungicidal action is derived from its ability to inhibit succinate dehydrogenase (SDH, also
known as Complex Il) in the mitochondrial respiratory chain, thereby disrupting fungal
respiration and energy production.[1] Given its mode of action, which targets a highly
conserved enzyme, a thorough toxicological evaluation is imperative to understand its potential
effects on non-target organisms, including mammals. This technical guide synthesizes the
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available toxicological data for Furametpyr, providing a detailed examination of its effects
across various study types and experimental models.

Toxicological Data Summary

The toxicological profile of Furametpyr has been characterized through a series of studies
investigating its potential for acute, sub-chronic, chronic, reproductive, and developmental
toxicity, as well as its genotoxic and carcinogenic potential. The following tables summarize the
key quantitative data from these investigations.

lable 1: Acute Toxicity of Furametpyr

. Toxicity
Study Type Species Route LD50/LC50
Category

Harmful if

Acute Oral Rat Oral Moderate[1]
swallowed[2]

Acute Dermal Rat Dermal >2000 mg/kg bw  Low

Acute Inhalation Rat Inhalation >5.0 mg/L (4h) Low

Table 2: Sub-chronic and Chronic Toxicity of Furametpyr
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Ke
Study Type Species Duration Route NOAEL . y-
Findings
Sub-chronic 5.8 mg/kg Hepatocellula
Rat 90 days Oral (feed)
Oral bw/day r hypertrophy
_ No adverse
Sub-chronic Oral 5 mg/kg
Dog 90 days effects
Oral (capsule) bw/day
observed
Suppressed
body weight
gain,
increased
relative liver
Chronic 0.7 mg/kg ]
o Rat 2 years Oral (feed) weight,
Toxicity bw/day )
centrilobular
hepatocellula
.
hypertrophy[3
]
Abnormal
Chronic Oral 1 mg/kg behavior,
. Dog 1 year
Toxicity (capsule) bw/day watery
stool[3]

Table 3: Reproductive and Developmental Toxicity of
Furametpyr
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NOAEL NOAEL
Study . . Key
Species Duration Route (Maternal (Develop L
Type Findings
) mental)
Offspring
effects:
Two- i
) 2 Synechia,
Generation ) 4.8 mg/kg 15 mg/kg
~ Rat Generation  Oral (feed) Haemorrha
Reproducti bw/day bw/day N
o s ge, Iritis
ve Toxicity
and
Cataract[3]
Developme ) No
Gestation Oral 30 mg/kg 30 mg/kg )
ntal Rat teratogenic
o Days 6-15 (gavage) bw/day bw/day
Toxicity effects
Developme ) No
] Gestation Oral 10 mg/kg 100 mg/kg )
ntal Rabbit teratogenic
o Days 6-18 (gavage) bw/day bw/day
Toxicity effects

Study Type System Result
Ames Test In vitro Negative[3]
Chromosomal Aberration In vitro (CHL cells) Negative
Micronucleus Test In vivo (mouse) Negative
Carcinogenicity Rat (2 years) Negative[3]
Carcinogenicity Mouse (18 months) Negative

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of toxicological
findings. The following sections outline the methodologies for key studies, based on
established OECD guidelines which are typically followed for pesticide registration.[4]
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General Toxicological Assessment Workflow

The workflow for assessing the toxicity of a chemical like Furametpyr generally follows a tiered
approach, starting with acute studies and progressing to more long-term and specific
endpoints.

Initial Assessment Genotoxicity

Acute Toxicity
(Oral, Dermal, Inhalation)

Sub-chronic Toxicity
(28 or 90 days)

l Long—ler% & Specific Toxicity

Click to download full resolution via product page

Fig. 1. General workflow for toxicological assessment of a pesticide.

Chronic Toxicity/Carcinogenicity Study (Rat)

o Test Guideline: Based on OECD Test Guideline 453.

e Animals: Young, healthy Sprague-Dawley rats, approximately 6-8 weeks old at the start of
the study. Animals are randomized into control and treatment groups.

o Group Size: Typically 50 males and 50 females per treatment group and a concurrent control
group.
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o Dosage: Furametpyr is administered in the diet at various dose levels, including a control
group receiving the vehicle only. Dose levels are selected based on results from shorter-term
studies to establish a maximum tolerated dose (MTD) and lower doses.

e Duration: 24 months.
e Observations:
o Clinical Signs: Daily observation for signs of toxicity.

o Body Weight and Food Consumption: Recorded weekly for the first 13 weeks and monthly
thereatfter.

o Hematology and Clinical Chemistry: Blood samples are collected at 6, 12, 18, and 24
months for analysis of a comprehensive panel of hematological and clinical chemistry
parameters.

o Ophthalmology: Examinations are performed prior to the start of the study and at
termination.

o Pathology: All animals, including those that die or are euthanized, undergo a full gross
necropsy. A comprehensive list of tissues and organs is collected and preserved.
Histopathological examination is performed on all tissues from the control and high-dose
groups. Any gross lesions and target organs from all other dose groups are also
examined.

o Data Analysis: Statistical analysis is performed to compare treatment groups with the control
group for all measured parameters. The No-Observed-Adverse-Effect Level (NOAEL) is
determined as the highest dose at which no statistically significant and biologically relevant
adverse effects are observed.

Mechanism of Action and Signaling Pathways

The primary mode of action of Furametpyr is the inhibition of succinate dehydrogenase (SDH),
a key enzyme complex (Complex II) in the mitochondrial electron transport chain (ETC).[1] This
inhibition disrupts cellular respiration and energy production, leading to a cascade of
downstream effects that contribute to its toxicity.
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Inhibition of Succinate Dehydrogenase and Disruption
of the Electron Transport Chain

SDH is a crucial enzyme that links the Krebs cycle to the ETC. It catalyzes the oxidation of
succinate to fumarate in the Krebs cycle and transfers electrons to the ETC. Inhibition of SDH
by Furametpyr blocks this electron transfer, leading to several key consequences:

e Reduced ATP Production: The disruption of the ETC impairs oxidative phosphorylation,
leading to a decrease in ATP synthesis.

» Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow at
Complex Il can lead to the accumulation of electrons, which can then be transferred to
molecular oxygen, generating superoxide radicals and other ROS.[5]

e Succinate Accumulation: Inhibition of SDH leads to the accumulation of its substrate,

succinate.
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Fig. 2: Inhibition of Succinate Dehydrogenase (Complex Il) by Furametpyr.

Downstream Signaling Pathways
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The initial inhibition of SDH triggers a cascade of cellular events that can lead to toxicity. The
increased production of ROS and the disruption of cellular energy balance are key initiating
events.

o Oxidative Stress: The overproduction of ROS can overwhelm the cell's antioxidant defense
mechanisms, leading to oxidative damage to lipids, proteins, and DNA.

o Mitochondrial Permeability Transition (MPT): Oxidative stress and altered mitochondrial
function can induce the opening of the mitochondrial permeability transition pore (mPTP), a
non-specific channel in the inner mitochondrial membrane.

o Apoptosis: The opening of the mPTP can lead to the release of pro-apoptotic factors, such
as cytochrome c, from the mitochondria into the cytosol. This initiates the caspase cascade,
leading to programmed cell death (apoptosis).

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674270?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Succinate Dehydrogenase
(Complex II) Inhibition

:

Electron Transport Chain
Disruption

Apoptosis

Click to download full resolution via product page

Fig. 3: Downstream signaling cascade following Furametpyr-induced SDH inhibition.
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Conclusion

The toxicological assessment of Furametpyr indicates that it is moderately toxic on an acute
oral basis and has a low potential for acute dermal and inhalation toxicity. The primary target
organ in sub-chronic and chronic studies is the liver, with hepatocellular hypertrophy being a
key finding. Furametpyr is not considered to be genotoxic or carcinogenic. Reproductive and
developmental studies have not shown teratogenic effects, although some effects on offspring
were noted at higher doses in a two-generation study. The mechanism of toxicity is well-defined
and stems from the inhibition of mitochondrial succinate dehydrogenase, leading to impaired
cellular respiration, oxidative stress, and potentially apoptosis. This in-depth guide provides a
foundational understanding of the toxicological profile of Furametpyr, which is essential for
informed risk assessment and regulatory decision-making. Further research could focus on
more detailed elucidation of the signaling pathways involved and the potential for long-term,
low-dose exposure effects in non-target organisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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